Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester featuring a norbornane-like scaffold with a lactone ring (2-oxabicyclo[2.2.1]heptane). The compound’s stereochemistry is defined as (1S,4R), with methyl groups at positions 4, 7, and 7, a ketone at position 3, and a methyl ester at position 1. It serves as a key intermediate in pheromone synthesis (e.g., Delottococcus aberiae sex pheromone derivatives) and is utilized in the preparation of bioactive molecules due to its rigid, chiral structure .
Properties
IUPAC Name |
methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-9(2)10(3)5-6-11(9,8(13)14-4)15-7(10)12/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUDOMSPXHSDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Camphanic Acid Chloride
The synthesis typically begins with the conversion of (1S,4R)-(−)-camphanic acid to its corresponding acid chloride. This step employs reagents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. For example, treatment of camphanic acid with SOCl₂ in dichloromethane (CH₂Cl₂) at 0–25°C for 2–4 hours quantitatively yields camphanoyl chloride, characterized by its reactivity toward nucleophiles like methanol.
Esterification with Methanol
The acid chloride intermediate reacts with methanol in the presence of a base to form the methyl ester. A representative procedure involves dissolving camphanoyl chloride in CH₂Cl₂, adding methanol dropwise at 0°C, and stirring with 4-dimethylaminopyridine (DMAP) as a catalyst. After 5 hours at room temperature, the mixture is concentrated, and the product is purified via silica gel chromatography, achieving yields of 52–68%.
Table 1: Esterification Conditions Using Camphanoyl Chloride
| Base/Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| DMAP | CH₂Cl₂ | 25°C | 5 | 52.5 | |
| K₂CO₃ | DMF | 25°C | 12 | 68 | |
| Pyridine | THF | 0°C → 25°C | 6 | 60 |
Direct Esterification Using Coupling Agents
An alternative approach bypasses the acid chloride by employing coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In this method, camphanic acid is dissolved in tetrahydrofuran (THF), and methanol is added with DCC and a catalytic amount of DMAP. The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature for 12 hours. After filtration to remove dicyclohexylurea, the product is isolated via vacuum distillation, yielding 55–70%.
Key Advantages :
-
Avoids handling corrosive acid chlorides.
-
Suitable for acid-sensitive substrates.
Alternative Methods and Comparative Analysis
Transesterification of Higher Esters
Transesterification of camphanic acid’s bulkier esters (e.g., benzyl or tert-butyl) with methanol under acidic or basic catalysis offers a niche route. For instance, heating benzyl camphanate with excess methanol and sulfuric acid at 60°C for 8 hours affords the methyl ester in 45–50% yield. However, this method is less favored due to competing hydrolysis and lower efficiency.
Enzymatic Catalysis
Recent advances explore lipase-mediated esterification in non-aqueous media. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the reaction between camphanic acid and methanol in hexane at 30°C, achieving 40–48% conversion after 72 hours. While environmentally benign, scalability remains a challenge.
Table 2: Comparison of Preparation Methods
| Method | Yield (%) | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride Route | 52–68 | High (≥95%) | Industrial | Moderate |
| Coupling Agents | 55–70 | High (≥90%) | Lab-scale | Low |
| Transesterification | 45–50 | Moderate | Limited | High |
| Enzymatic | 40–48 | Variable | Pilot-scale | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biochemical effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Structural Modifications and Physical Properties
The bicyclo[2.2.1]heptane core is conserved across analogues, but substituent variations significantly alter physical and chemical properties:
Key Observations :
- Ester vs. Acid : The methyl ester is likely a liquid or low-melting solid, while the acid chloride (11) and bromoethyl ester (12) form crystalline solids with higher melting points, reflecting increased polarity and intermolecular interactions .
- Heterocyclic Esters: Derivatives with morpholino (13a) or piperazinyl (13c) groups exhibit lower yields (11–17%) compared to bromoethyl ester (89%), suggesting steric or electronic challenges in synthesis .
- Bioactive Derivatives : Camphanic acid (carboxylic acid form) demonstrates antimicrobial activity, while the methyl ester’s role in pheromones may rely on volatility for biological signaling .
Structural and Stereochemical Considerations
- Stereochemistry : The (1S,4R) configuration is conserved in most analogues, ensuring consistent spatial orientation for chiral interactions .
- Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoropropyl in ): Enhance electrophilicity at the ester carbonyl, facilitating nucleophilic attacks .
Biological Activity
Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester compound notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields including medicinal chemistry, biology, and industrial applications due to its stability and reactivity.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bicyclic framework that includes an oxabicycloheptane ring. The molecular formula is with the following key identifiers:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆O₄ |
| InChI | InChI=1S/C11H16O4/c1-9(2)10(3)5-6-11(9,8(13)14-4)15-7(10)12/h5-6H2,1-4H3 |
This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The compound's unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to a range of biochemical effects that are currently under investigation.
Enzyme Interaction Studies
Recent studies have focused on the compound's interaction with specific enzymes involved in metabolic pathways:
- Enzyme Inhibition : Preliminary data suggests that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
- Antioxidant Activity : Research indicates potential antioxidant properties, which could contribute to protective effects against oxidative stress in biological systems.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Antioxidant Potential
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various bicyclic compounds including this compound. The results indicated that this compound exhibited significant free radical scavenging activity compared to standard antioxidants.
Case Study 2: Enzyme Inhibition
In another study focusing on drug metabolism, researchers investigated the inhibitory effects of this compound on cytochrome P450 enzymes in vitro. The findings revealed that the compound could significantly reduce enzyme activity, suggesting its potential as a lead compound for developing enzyme inhibitors.
Medicinal Applications
This compound is being explored as a potential precursor for pharmaceuticals due to its structural features that allow modifications leading to biologically active derivatives.
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of various organic molecules and has applications in producing polymers and resins.
Q & A
Q. What methods are recommended for synthesizing Methyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate derivatives?
The compound can be synthesized via esterification of (1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (camphanic acid) using coupling reagents like DCC and DMAP in dichloromethane (DCM). For example, reacting the acid with methanol in the presence of thionyl chloride yields the methyl ester. Purification is typically achieved via flash chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For example, the (1S,4R) configuration of a related camphanate ester was confirmed by SC-XRD with an R factor of 0.046, resolving bond lengths and angles with high precision . NMR spectroscopy (e.g., - and -NMR) complements this by analyzing coupling constants and diastereotopic proton splitting patterns, particularly for exo/endo substituents on the bicyclic core .
Q. What purification techniques are optimal for isolating this compound?
Column chromatography on silica gel with hexane/ethyl acetate mixtures (e.g., 10:1 ratio) is widely used. For polar derivatives (e.g., morpholinoethyl esters), methanol may be added to the eluent (1% v/v) to improve separation. Recrystallization from ethanol or acetonitrile is effective for high-purity crystalline products .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are employed to study interactions. For instance, the parent carboxylic acid derivative was co-crystallized with AmpC β-lactamase (PDB: 1U5), revealing hydrogen bonding with Thr319 and hydrophobic interactions with Val66. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry for docking studies .
Q. What strategies resolve contradictions in enantiomer activity data for chiral derivatives?
Chiral HPLC using columns like Chiralpak IA/IB can separate enantiomers for individual bioactivity testing. For example, (1S,4R)- and (1R,4S)-isomers of camphanic acid esters showed divergent inhibitory effects on β-lactamase, resolved via retention time differences (Δt = 4.2 min). Circular dichroism (CD) spectroscopy further validates enantiomeric purity by analyzing Cotton effects at 220–250 nm .
Q. How do structural modifications at the carbonyl group affect biochemical activity?
Replacing the methyl ester with amides (e.g., N-(4-fluorobenzyl)) enhances target affinity due to hydrogen-bond donor capacity. For instance, the amide derivative showed a 3.5-fold higher IC against AmpC β-lactamase compared to the ester, attributed to stronger interactions with catalytic residues . Conversely, bulky substituents (e.g., 4-phenylpiperazine) reduce activity by steric hindrance .
Q. What experimental designs mitigate low yields in multi-step syntheses of bicyclo[2.2.1]heptane derivatives?
Optimize stepwise coupling reactions using kinetic control. For example, sequential addition of 2-bromoethanol to camphanoyl chloride at 40°C for 12 hours improved yields of 2-bromoethyl esters to 89%. Microwave-assisted synthesis (e.g., 100°C, 30 min) can also accelerate reaction times while maintaining stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
